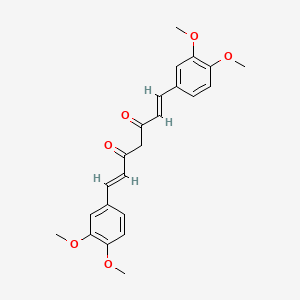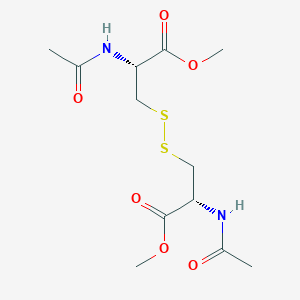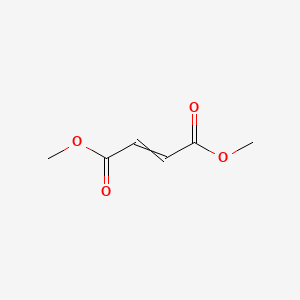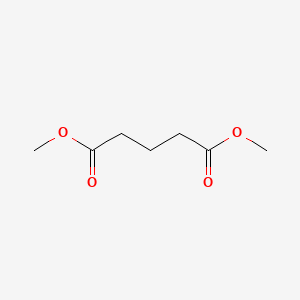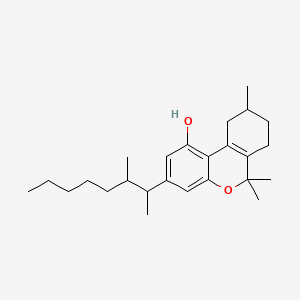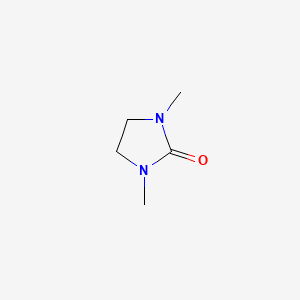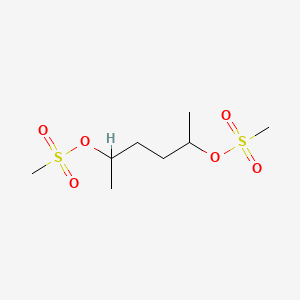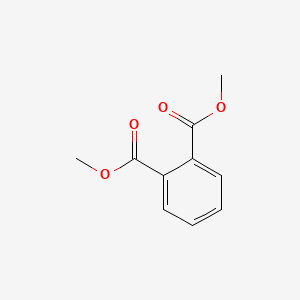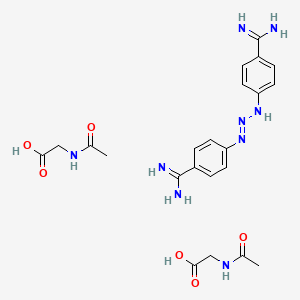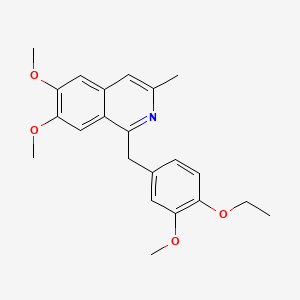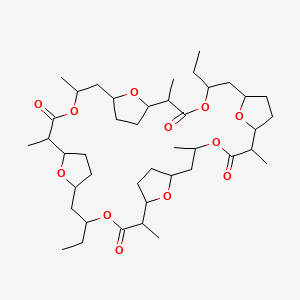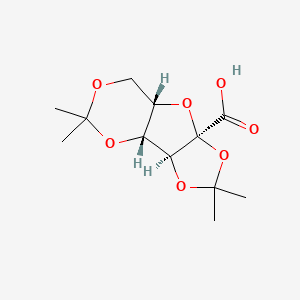
Diprogulic Acid
Overview
Description
Diprogulic acid, also known as dikegulac acid, is a chemical compound with the molecular formula C12H18O7. It is a precursor used in the commercial production of ascorbic acid (vitamin C). In agriculture, its sodium salt, dikegulac sodium, is used as a plant growth regulator, primarily as a branching agent .
Mechanism of Action
Target of Action
Diprogulic Acid, also known as Dikegulac, primarily targets the apical meristems of plants . The apical meristems are the sites in a plant where rapid cell division occurs, leading to new growth.
Mode of Action
When taken up by a plant, Dikegulac is translocated to its apical meristems, where it inhibits DNA synthesis . This action suppresses the apical dominance in the plant, which is the plant’s tendency to concentrate growth in the newest, highest bud while suppressing the growth of older buds lower down on the plant .
Biochemical Pathways
The inhibition of DNA synthesis by Dikegulac affects the normal growth pathways of the plant. By suppressing apical dominance, it can stimulate lateral branching , resulting in a bushier growth habit . This change in growth pattern is a result of the altered biochemical pathways in the plant due to the action of Dikegulac.
Pharmacokinetics
It is known that dikegulac can be applied as a foliar spray or a trunk injection, suggesting that it is absorbed through the leaves or bark of the plant and then distributed to the apical meristems .
Result of Action
The primary result of Dikegulac’s action is a change in the plant’s growth pattern. By inhibiting DNA synthesis in the apical meristems, Dikegulac suppresses apical dominance and stimulates lateral branching . This leads to a bushier growth habit. In some cases, Dikegulac is used to inhibit fruiting and flowering .
Biochemical Analysis
Biochemical Properties
Diprogulic Acid is involved in biochemical reactions that influence plant growth. When absorbed by a plant, it translocates to the apical meristems, where it inhibits DNA synthesis . This suppression of apical dominance can stimulate lateral branching, leading to a bushier growth habit .
Cellular Effects
The cellular effects of this compound are primarily observed in plants. It influences cell function by inhibiting DNA synthesis in the apical meristems . This can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism and growth patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with the DNA synthesis process in plant cells . It inhibits DNA synthesis, which suppresses apical dominance and stimulates lateral branching .
Metabolic Pathways
This compound is involved in the metabolic pathway of ascorbic acid production
Transport and Distribution
This compound, in its sodium salt form (Dikegulac Sodium), is transported within plant tissues to the apical meristems
Preparation Methods
Synthetic Routes and Reaction Conditions
Diprogulic acid can be synthesized through the oxidation of diacetone-2-ketogulonic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step process that involves the protection of hydroxyl groups in the starting material, followed by selective oxidation and deprotection steps. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diprogulic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, water.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
Diprogulic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of ascorbic acid and other organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses due to its antioxidant properties.
Industry: Employed in the production of plant growth regulators and other agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
- Diacetone-2-ketogulonic acid
- Oxogulonic acid diacetonide
- Sodium dikegulac
- Sodium diprogulate
Uniqueness
Diprogulic acid is unique due to its dual role as a precursor in ascorbic acid production and as a plant growth regulator. Its ability to inhibit DNA synthesis and promote lateral branching in plants distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBATIDXGJRMF-FLNNQWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047454 | |
| Record name | Diprogulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18467-77-1 | |
| Record name | 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18467-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprogulic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018467771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diprogulic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diprogulic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROGULIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3981541LXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dikegulac affect plant growth?
A1: Dikegulac primarily acts as a plant growth regulator by temporarily arresting apical development. [] This leads to a reduction in apical dominance, encouraging the outgrowth of axillary buds and resulting in increased lateral branching. [, ]
Q2: What are the visible effects of dikegulac application on plants?
A2: Dikegulac application can manifest in various ways, including:
- Increased Branching: A significant increase in the number of lateral branches. [, , , , , , , , , , , ]
- Reduced Height: Suppression of apical growth, leading to shorter plants. [, , , , , , , , , , , ]
- Foliar Changes: Transient chlorosis (yellowing) or convolution of leaves, particularly those developing directly after treatment. [, , ] These effects often disappear as the plant recovers.
- Delayed Flowering: In some cases, dikegulac application can delay the onset of flowering. [, , ]
Q3: Does dikegulac affect flower or fruit development?
A3: While primarily influencing vegetative growth, dikegulac can impact reproductive development:
- Flower Number: Studies show varied results, with some reporting increases [, , , ] and others showing decreases or no effect [, , , ] depending on the species, cultivar, and application timing.
- Flower Size: Dikegulac can reduce bract size in Bougainvillea, particularly at higher concentrations and specific environmental conditions. [, ]
Q4: What is the molecular formula and weight of dikegulac?
A4: The molecular formula of dikegulac is C18H26O8, and its molecular weight is 370.4 g/mol.
Q5: Is there any spectroscopic data available for dikegulac?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, this information can be found in chemical databases and scientific literature focused on its structural characterization.
Q6: Are there specific formulation strategies to enhance dikegulac's effectiveness?
A7: The research primarily focuses on applying dikegulac as a foliar spray, often utilizing aqueous solutions with varying concentrations. [1-29] Combining dikegulac with other plant growth regulators or herbicides has been explored to enhance specific effects, such as leafy spurge control. []
Q7: What are the known toxicological effects of dikegulac?
A8: While the research primarily focuses on dikegulac's efficacy as a plant growth regulator, it does acknowledge potential phytotoxic effects, including leaf chlorosis and growth inhibition, particularly at higher concentrations. [, , , , , , , , ] Further research and safety data sheets are crucial for understanding potential risks to humans, animals, and the environment.
Q8: What is the environmental fate of dikegulac?
A8: The research papers do not specifically address the environmental degradation and impact of dikegulac. Further investigation is necessary to determine its persistence in the environment, potential for bioaccumulation, and effects on non-target organisms.
Q9: What are the main research areas related to dikegulac?
A9: Research on dikegulac primarily focuses on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


